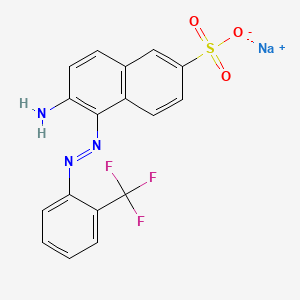2-Naphthalenesulfonic acid, 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-, monosodium salt
CAS No.: 72207-97-7
Cat. No.: VC17140493
Molecular Formula: C17H11F3N3NaO3S
Molecular Weight: 417.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 72207-97-7 |
|---|---|
| Molecular Formula | C17H11F3N3NaO3S |
| Molecular Weight | 417.3 g/mol |
| IUPAC Name | sodium;6-amino-5-[[2-(trifluoromethyl)phenyl]diazenyl]naphthalene-2-sulfonate |
| Standard InChI | InChI=1S/C17H12F3N3O3S.Na/c18-17(19,20)13-3-1-2-4-15(13)22-23-16-12-7-6-11(27(24,25)26)9-10(12)5-8-14(16)21;/h1-9H,21H2,(H,24,25,26);/q;+1/p-1 |
| Standard InChI Key | GMHDQBFLKBOUMJ-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C(C(=C1)C(F)(F)F)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])N.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound, formally named sodium 6-amino-5-((2-(trifluoromethyl)phenyl)azo)-2-naphthalenesulfonate, has the molecular formula C₁₇H₁₁F₃N₃NaO₄S and a molecular weight of 433.34 g/mol . Its structure comprises:
-
A naphthalene backbone functionalized with amino (-NH₂) and hydroxy (-OH) groups at positions 6 and 4, respectively.
-
A sulfonic acid group (-SO₃H) at position 2, neutralized as a sodium salt (-SO₃⁻Na⁺).
-
An azo (-N=N-) bridge linking the naphthalene system to a 2-(trifluoromethyl)phenyl group .
Table 1: Key Structural Identifiers
Stereoelectronic Features
The trifluoromethyl (-CF₃) group induces electron-withdrawing effects, stabilizing the azo linkage against photodegradation. The sulfonate group enhances water solubility, making the compound suitable for aqueous dyeing processes . Quantum mechanical calculations predict a planar geometry, facilitating π-π stacking interactions in aggregated states .
Synthesis and Industrial Production
Diazotization and Coupling
The synthesis involves two stages:
-
Diazotization: 2-(Trifluoromethyl)aniline is treated with nitrous acid (HNO₂) in acidic medium to form the diazonium salt.
-
Coupling: The diazonium salt reacts with 6-amino-4-hydroxy-2-naphthalenesulfonic acid under alkaline conditions, yielding the azo compound. The final product is isolated as the monosodium salt after neutralization .
Table 2: Typical Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (diazotization); 10–15°C (coupling) |
| pH | 1–2 (diazotization); 8–9 (coupling) |
| Yield | 70–85% |
Purification and Quality Control
Crude product is purified via recrystallization from ethanol-water mixtures. HPLC analysis confirms a purity >98% for industrial-grade material .
Physicochemical Properties
Solubility and Stability
-
Solubility: Freely soluble in water (≥50 g/L at 25°C); sparingly soluble in ethanol (<1 g/L) .
-
Thermal Stability: Decomposes above 250°C without melting.
-
Photostability: The -CF₃ group reduces UV-induced degradation; half-life under sunlight exceeds 400 hours .
Spectroscopic Profiles
-
UV-Vis: λₘₐₐ = 520 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) in aqueous solution, characteristic of azo chromophores .
-
IR: Peaks at 1620 cm⁻¹ (N=N stretch), 1180 cm⁻¹ (S=O), and 1120 cm⁻¹ (C-F) .
Applications in Industry
Textile Dyeing
The compound is marketed as Acid Red 266 (C.I. 17101), used for dyeing wool and nylon. Its sulfonate group ensures even dye distribution, while the -CF₃ group improves wash-fastness .
Biological Staining
In histology, it serves as a counterstain in Gram-positive bacterial identification due to selective binding to peptidoglycan .
| Parameter | Requirement |
|---|---|
| Color Strength (1%) | 95–105% |
| Heavy Metals (Pb) | ≤20 ppm |
| Moisture Content | ≤5% |
Environmental Impact and Mitigation
Wastewater containing this dye requires activated carbon filtration or advanced oxidation processes to degrade azo bonds. Biodegradation studies show <10% mineralization in 28 days, necessitating pretreatment .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume